molecular formula C6H6BrN3S B8265725 1-(4-bromopyridin-2-yl)thiourea

1-(4-bromopyridin-2-yl)thiourea

Cat. No.: B8265725
M. Wt: 232.10 g/mol
InChI Key: SZFCVCKUXPTOND-UHFFFAOYSA-N
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Description

1-(4-bromopyridin-2-yl)thiourea is an organosulfur compound that contains a thiourea moiety substituted with a 4-bromo-2-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-bromopyridin-2-yl)thiourea can be synthesized through a condensation reaction between 4-bromo-2-aminopyridine and thiocarbamoyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of isothiocyanates and amines. For example, the reaction of 4-bromo-2-isothiocyanatopyridine with an appropriate amine can yield the desired thiourea derivative. This method is scalable and can be optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromopyridin-2-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiourea, N-(4-bromo-2-pyridinyl)- involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition occurs through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    Thiourea, N-(5-bromo-2-pyridinyl)-: Similar structure but with the bromine atom at the 5-position.

    Thiourea, N-(4-chloropyridinyl)-: Contains a chlorine atom instead of bromine.

    Thiourea, N-(4-methylpyridinyl)-: Contains a methyl group instead of bromine.

Uniqueness

1-(4-bromopyridin-2-yl)thiourea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 4-position of the pyridinyl ring can enhance its ability to participate in nucleophilic substitution reactions and may also affect its binding affinity to biological targets.

Properties

IUPAC Name

(4-bromopyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3S/c7-4-1-2-9-5(3-4)10-6(8)11/h1-3H,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFCVCKUXPTOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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